Caspase-4 Inhibition Potency: Parent Scaffold (Ki 207 nM) vs. Lead Optimized CK-1-41 (Ki 8 nM)
In a direct comparison within the same assay platform, the unsubstituted parent compound 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine inhibited human recombinant caspase-4 with a Ki of 207 nM, while the ethylbenzene-substituted derivative CK-1-41 (BDBM50200547) achieved a Ki of 8 nM—representing an approximately 25-fold improvement in binding affinity [1][2]. Both values were determined using identical assay conditions (N-terminal His-tagged, DTT-activated caspase-4 expressed in E. coli, using Ac-LEVD-AMC substrate).
| Evidence Dimension | Inhibitory constant (Ki) against human recombinant caspase-4 |
|---|---|
| Target Compound Data | Ki = 207 nM |
| Comparator Or Baseline | CK-1-41 (ethylbenzene derivative, BDBM50200547): Ki = 8 nM |
| Quantified Difference | 25.9-fold (207 / 8) greater Ki (weaker affinity) for parent scaffold |
| Conditions | Recombinant human caspase-4, N-terminal His-tagged, DTT-activated, expressed in E. coli; substrate Ac-LEVD-AMC; 30 min preincubation |
Why This Matters
This fold-difference defines the potency window accessible through piperazine N-functionalization, establishing the parent compound as the essential synthetic entry point for structure–activity relationship (SAR) exploration.
- [1] Kent CR, Bryja M, Gustafson HA, et al. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorg Med Chem Lett. 2016;26(22):5476-5480. doi:10.1016/j.bmcl.2016.10.025 View Source
- [2] BindingDB entries BDBM50200550 (parent, Ki 207 nM) and BDBM50200547 (CK-1-41, Ki 8 nM) for caspase-4. https://www.bindingdb.org/ View Source
